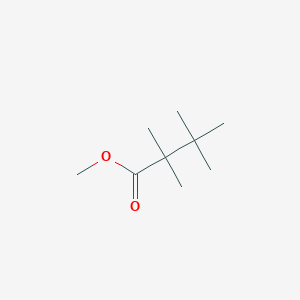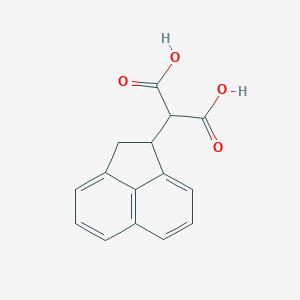
(2-Chloro-3-phenylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-3-phenylpropyl)benzene: is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, characterized by the presence of a chlorine atom and a phenylpropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing (2-Chloro-3-phenylpropyl)benzene involves the Friedel-Crafts alkylation of benzene with 2-chloro-3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 2-chloro-3-phenylpropyl chloride, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the Friedel-Crafts alkylation process due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-Chloro-3-phenylpropyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) can be used as nucleophiles in substitution reactions.
Major Products:
Phenylpropanol: Formed through nucleophilic substitution with hydroxide ions.
Phenylpropanone: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry: (2-Chloro-3-phenylpropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of (2-Chloro-3-phenylpropyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack . This results in the formation of new compounds with different functional groups.
Comparaison Avec Des Composés Similaires
Chlorobenzene: Similar in structure but lacks the phenylpropyl group.
Benzyl Chloride: Contains a benzyl group instead of a phenylpropyl group.
Phenylpropyl Chloride: Lacks the benzene ring.
Uniqueness: (2-Chloro-3-phenylpropyl)benzene is unique due to the presence of both a chlorine atom and a phenylpropyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propriétés
Numéro CAS |
50434-32-7 |
|---|---|
Formule moléculaire |
C15H15Cl |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
(2-chloro-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Cl/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
KEOJVWHABMUXJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




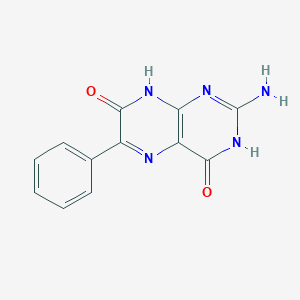
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
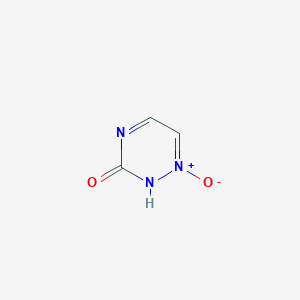

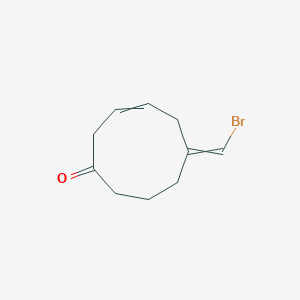
![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
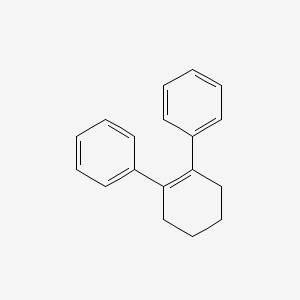
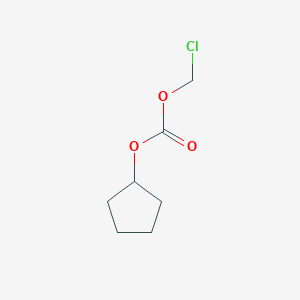
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
